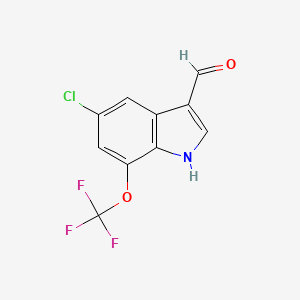
N-(2-aminoethyl)morpholine-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-aminoethyl)morpholine-4-sulfonamide: is a chemical compound with the molecular formula C6H15N3O3S. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a morpholine ring, an aminoethyl group, and a sulfonamide group, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of N-(2-aminoethyl)morpholine-4-sulfonamide involves several steps. One common method includes the following steps :
Step 1: Ethanolamine is added to dichloromethane to dissolve completely. Benzyl chloroformate is then added dropwise under alkaline conditions to form an intermediate.
Step 2: The intermediate is dissolved in dichloromethane, and 4-tosyl chloride is added under alkaline conditions to form another intermediate.
Step 3: This intermediate is dissolved in acetonitrile, and morpholine is added to form the final intermediate.
Step 4: The final intermediate is dissolved in methanol and subjected to catalytic hydrogenation to produce this compound.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-aminoethyl)morpholine-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and sulfonamide groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
N-(2-aminoethyl)morpholine-4-sulfonamide has a wide range of scientific research applications :
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Acts as a lysosome-targeting group in the synthesis of fluorescent probes for imaging applications.
Medicine: Investigated for its potential therapeutic effects, including its role as a lysosomal pH modulator.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-(2-aminoethyl)morpholine-4-sulfonamide involves its ability to modulate lysosomal pH . The compound can facilitate the transmembrane transport of chloride anions, disrupting the homeostasis of lysosomal pH. This leads to the inactivation of lysosomal enzymes such as Cathepsin B, which can have various biological effects.
Comparaison Avec Des Composés Similaires
4-(2-aminoethyl)benzenesulfonamide: Similar structure but with a benzene ring instead of a morpholine ring.
4-(2-aminoethyl)morpholine: Lacks the sulfonamide group, making it less versatile in certain applications.
Uniqueness: N-(2-aminoethyl)morpholine-4-sulfonamide is unique due to the presence of both the morpholine ring and the sulfonamide group. This combination imparts distinct chemical properties, making it suitable for specific applications in lysosomal targeting and pH modulation.
Propriétés
Formule moléculaire |
C6H15N3O3S |
|---|---|
Poids moléculaire |
209.27 g/mol |
Nom IUPAC |
N-(2-aminoethyl)morpholine-4-sulfonamide |
InChI |
InChI=1S/C6H15N3O3S/c7-1-2-8-13(10,11)9-3-5-12-6-4-9/h8H,1-7H2 |
Clé InChI |
AAISMDXLGAKBGM-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1S(=O)(=O)NCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


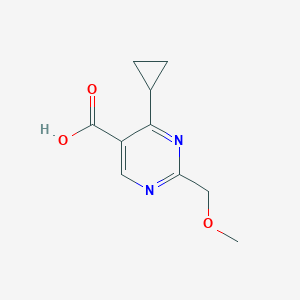
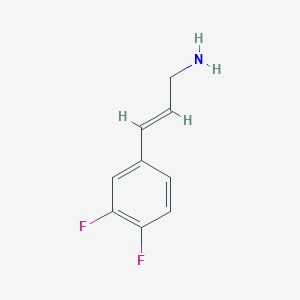
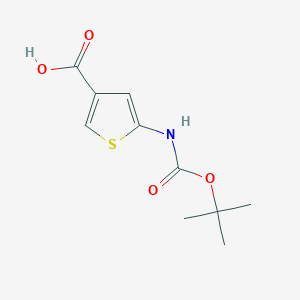
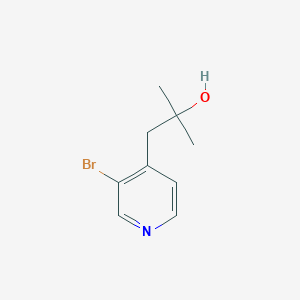
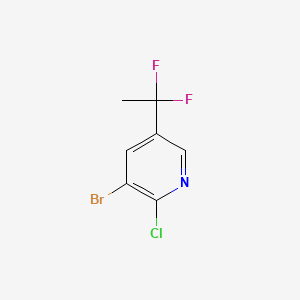

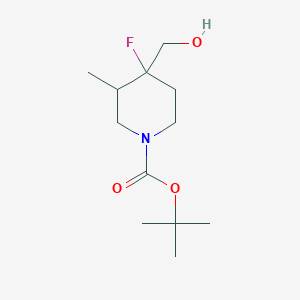
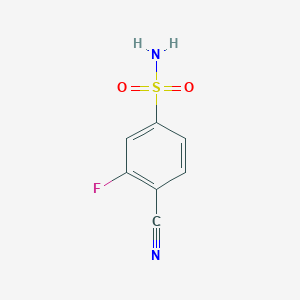
![1-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B13544165.png)

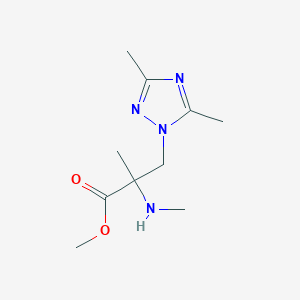
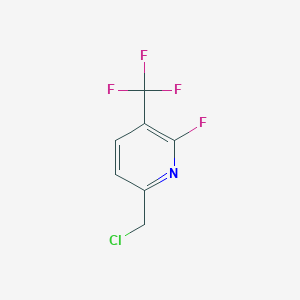
![N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-2-[({4-oxo-1H,4H-thieno[2,3-d]pyrimidin-2-yl}methyl)sulfanyl]propanamide](/img/structure/B13544187.png)
